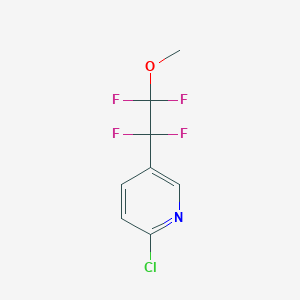
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine is a chemical compound with the molecular formula C8H6ClF4NO. It is a pyridine derivative that contains both chlorine and fluorine atoms, making it a unique compound with interesting chemical properties. This compound is used in various scientific research applications due to its distinctive structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP). This reaction yields 2-chloro-5-pentafluoroethylpyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学研究应用
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the compound’s structure can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of the tetrafluoro-2-methoxyethyl group.
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used as a high-affinity nicotinic ligand.
Uniqueness
2-Chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinctive chemical properties and reactivity. Its structure allows for specific interactions with biological targets and makes it a valuable compound in various scientific research applications.
属性
IUPAC Name |
2-chloro-5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4NO/c1-15-8(12,13)7(10,11)5-2-3-6(9)14-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGFAPFAUVWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CN=C(C=C1)Cl)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
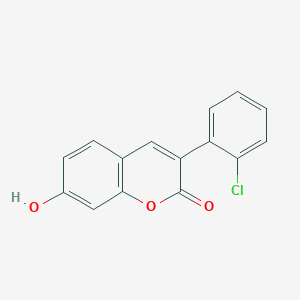
![Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate](/img/structure/B2590145.png)
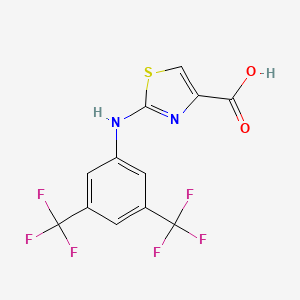
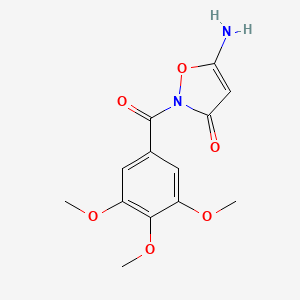

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)
![N-[(4-{[(2-benzyl-1,2,3,4-tetrahydroisoquinolin-3-yl)formohydrazido]carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2590151.png)
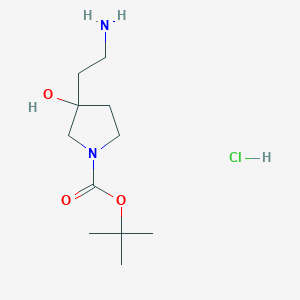
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)
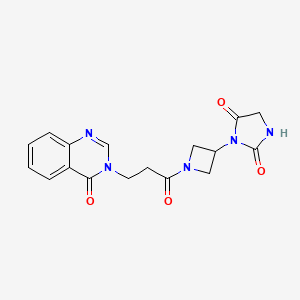
![5-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2590157.png)
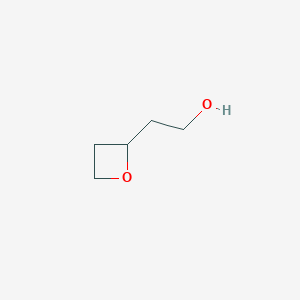
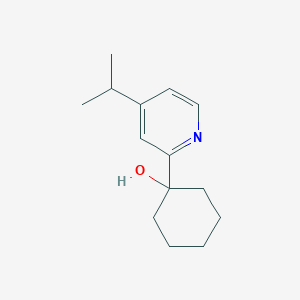
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
